REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>C1COCC1>[F:13][C:14]1[C:19]([B:25]([OH:26])[OH:24])=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1
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Name
|
|
Quantity
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9.6 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2.22 g
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Type
|
reactant
|
Smiles
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FC1=NC=C(C=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.9 mL
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Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the resulting pale yellow solution was stirred at the same temperature for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
|
not complete dissolved)
|
Type
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ADDITION
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Details
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was slowly added
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Type
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STIRRING
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Details
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The resulting bright yellow solution was stirred at −78° C. for 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
to warm up to room temperature
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Type
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CUSTOM
|
Details
|
The yellow suspension was quenched with 1 N NaOH until basic (pH about 10)
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Type
|
CUSTOM
|
Details
|
the organic layer was separated
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Type
|
CUSTOM
|
Details
|
The aqueous layer was collected
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Type
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EXTRACTION
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Details
|
then extracted with EtOAc (×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resulting white solid was washed with ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9196 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |